Technical Documentation Center

Ethyl (2S,3S)-2-amino-3-phenylbutanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl (2S,3S)-2-amino-3-phenylbutanoate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of Ethyl (2S,3S)-2-amino-3-phenylbutanoate

Introduction Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a derivative of a non-proteinogenic amino acid, characterized by a specific stereochemistry that makes it a valuable chiral building block in synthetic chemistry. A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a derivative of a non-proteinogenic amino acid, characterized by a specific stereochemistry that makes it a valuable chiral building block in synthetic chemistry. As unnatural amino acids (UAAs) and their derivatives gain prominence in drug discovery, their utility as molecular scaffolds and components in pharmaceuticals is expanding.[][2][3][4] The incorporation of UAAs can enhance the stability, selectivity, and bioactivity of drug molecules.[] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the known physical properties of Ethyl (2S,3S)-2-amino-3-phenylbutanoate and presents a systematic, field-proven framework for determining its solubility profile, a critical parameter for formulation and biological screening.

Compound Identification and Core Properties

Precise identification is the foundation of all subsequent experimental work. The subject of this guide is most commonly available and cataloged as its hydrochloride salt, which enhances its stability and handling properties.

IdentifierValue
IUPAC Name ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride
Synonym(s) (2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride
CAS Number 2331212-06-5 (for the hydrochloride salt)
Molecular Formula C₁₂H₁₇NO₂ (Free Base) C₁₂H₁₈ClNO₂ (Hydrochloride Salt)
Molecular Weight 207.27 g/mol (Free Base) 243.73 g/mol (Hydrochloride Salt)
Physical Form White Solid
InChI Key SVGHXNDPXLTJFF-ROLPUNSJSA-N (for the hydrochloride salt)

Predicted Spectroscopic Profile

While experimentally derived spectra for this specific compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. These predictions are crucial for identity confirmation and purity assessment in a laboratory setting.

Predicted ¹H NMR Characteristics
  • Ethyl Ester Group: A quartet signal (representing the -O-CH₂- group) is expected around 4.1-4.3 ppm, coupled to a triplet signal (representing the -CH₃ group) around 1.2-1.4 ppm.

  • Phenyl Group: A multiplet corresponding to the aromatic protons will appear in the 7.2-7.5 ppm region.

  • Aliphatic Backbone:

    • The proton on the alpha-carbon (-CH(NH₂)-) is expected to appear as a doublet around 3.5-4.0 ppm.

    • The proton on the beta-carbon (-CH(Ph)-) will likely be a multiplet or doublet of quartets around 2.8-3.2 ppm.

    • The methyl group on the beta-carbon (-CH(Ph)CH₃) will present as a doublet around 1.1-1.3 ppm.

  • Amine Group: The amine protons (-NH₂) will show a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In the hydrochloride form, this signal will be further downfield.

Predicted ¹³C NMR Characteristics
  • Carbonyl Carbon: The ester carbonyl carbon (-C=O) is expected to have a chemical shift in the range of 170-175 ppm.

  • Aromatic Carbons: Signals for the phenyl group carbons will be present in the 125-140 ppm region.

  • Ethyl Group Carbons: The -O-CH₂- carbon will be around 60-65 ppm, and the -CH₃ carbon will be around 14 ppm.

  • Aliphatic Backbone Carbons: The alpha-carbon (-CH(NH₂)-) and beta-carbon (-CH(Ph)-) are expected in the 50-60 ppm and 40-50 ppm regions, respectively. The beta-methyl carbon will appear further upfield.

Predicted Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be prominent around 1730-1750 cm⁻¹.

  • N-H Stretch: For the free base, a moderate band (or pair of bands) will appear in the 3300-3500 cm⁻¹ region. For the hydrochloride salt, this will be a broader, stronger absorption characteristic of an ammonium salt (-NH₃⁺) from 2400-3200 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C-O Stretch: An absorption corresponding to the ester C-O bond will be visible in the 1150-1250 cm⁻¹ region.

Solubility Profile: A Theoretical and Practical Framework

Theoretical Considerations

The solubility of Ethyl (2S,3S)-2-amino-3-phenylbutanoate is governed by the interplay of its functional groups.

  • Polar Moieties: The primary amine and the ethyl ester group introduce polarity and the potential for hydrogen bonding, suggesting solubility in polar organic solvents.

  • Nonpolar Moieties: The phenyl ring and the aliphatic backbone contribute significant nonpolar character, which will limit aqueous solubility.

  • Effect of pH: As an amino acid derivative, its solubility in aqueous media is expected to be pH-dependent. In acidic conditions (pH < pKa of the amine), the amine group will be protonated to form a more soluble ammonium salt. Conversely, in strongly basic conditions, the ester can be hydrolyzed, changing the molecule's identity.

Based on this structure, the compound is predicted to have good solubility in solvents like methanol, ethanol, and DMSO, moderate solubility in acetonitrile and ethyl acetate, and low solubility in water and nonpolar solvents like hexanes. However, for drug development, empirical determination is non-negotiable.

Experimental Methodology for Solubility Determination

A systematic approach is essential for accurately classifying a compound's solubility. The following protocol is a robust, tiered method for assessing solubility in common laboratory solvents, adapted from established pharmaceutical guidelines.[5][6]

Materials and Reagents
  • Solvents: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 N HCl (pH ~1.2), Ethanol (95% and absolute), Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile.

  • Equipment: Analytical balance, vortex mixer, bath sonicator, temperature-controlled shaker/incubator, calibrated pipettes, 2 mL glass vials or microcentrifuge tubes, filtration apparatus (e.g., 0.45 µm syringe filters).

Step-by-Step Protocol: The Shake-Flask Method

The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[5][6][7]

  • Preparation: Accurately weigh a surplus of the compound (e.g., 5-10 mg) into a glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.[5][7]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it in a mechanical shaker or agitator set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance).[6] Agitate for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[5] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[6]

  • Phase Separation: After equilibration, allow the vial to stand briefly for the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pipette.

  • Filtration/Centrifugation: To remove any remaining microscopic particles, either centrifuge the sample and collect the supernatant or filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents). This step is critical to avoid overestimation of solubility.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as UV-Vis Spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent.[6]

Workflow for Solubility Profiling

The following diagram illustrates a systematic workflow for determining the solubility profile of a new chemical entity.

Caption: A tiered workflow for the systematic determination of compound solubility.

Applications in Research and Development

The unique structure of Ethyl (2S,3S)-2-amino-3-phenylbutanoate positions it as a valuable tool in modern drug discovery.

  • Chiral Building Block: As a stereochemically defined molecule, it serves as a starting material for the synthesis of more complex, enantiomerically pure pharmaceutical targets. Access to such building blocks is critical for creating drugs with high specificity and reduced off-target effects.[2]

  • Peptidomimetics: Incorporating unnatural amino acids like this into peptide sequences can confer resistance to enzymatic degradation, improve conformational stability, and modulate receptor binding affinity, thereby enhancing the therapeutic potential of peptide-based drugs.[8]

  • Prodrug Design: The esterification of an amino acid is a common prodrug strategy. The ethyl ester group can mask the polar carboxylic acid (of the parent amino acid), potentially improving membrane permeability and oral bioavailability. Once inside the body, cellular esterases can cleave the ethyl group, releasing the active parent compound.

Conclusion

Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a specialized chemical entity with significant potential in medicinal chemistry and synthetic research. While detailed public data on its physicochemical properties is sparse, its structural characteristics provide a solid basis for predicting its spectroscopic features and general solubility behavior. For any application in drug development, from initial screening to formulation, the importance of empirical, systematic solubility determination as outlined in this guide cannot be overstated. Following robust protocols ensures data integrity and provides the foundational knowledge required to advance a compound through the development pipeline.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • N/A. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
  • J & W Pharmlab LLC. (n.d.). (2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride | 2365390-67-4.
  • BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • BioAscent. (2024, June 24). Highlights in synthesis - unnatural amino acids.
  • PubChem. (n.d.). Ethyl 2-ethyl-3-oxo-2-phenylbutanoate | C14H18O3 | CID 244261.
  • Enamine. (2024, December 4). Unnatural Amino Acids.
  • Ma, J. (2025, August 10). Unnatural amino acids in drug discovery.
  • Singh, R., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • PubChem. (n.d.). (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2.
  • N/A. (2025, May 20). ethyl 3-phenylbutanoate - C12H16O2, density, melting point, boiling point, structural formula, synthesis.
  • N/A. (2025, May 20). ethyl 3-oxo-2-phenylbutanoate - 5413-05-8, C12H14O3, density, melting point, boiling point, structural formula, synthesis.
  • Sigma-Aldrich. (n.d.). Ethyl (2S)-2-amino-4-phenylbutanoate AldrichCPR.
  • PubChem. (n.d.). (2S,3R)-2-amino-3-phenylbutanoic acid | C10H13NO2 | CID 854353.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • RSC Publishing. (n.d.). Accurate structures and spectroscopic parameters of α,α-dialkylated α-amino acids in the gas-phase: a joint venture of DFT and wave-function composite methods.
  • ChemScene. (n.d.). 90891-21-7 | Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride.
  • ResearchGate. (2025, August 6). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase.
  • PMC. (2024, July 9). EFG‐CS: Predicting chemical shifts from amino acid sequences with protein structure prediction using machine learning and deep learning models.
  • MajidAli2020. (2023, February 7).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Hirano, A., et al. (2021, February 23).
  • Mishra, A., et al. (2008, January 28). Article. SciELO.
  • Park, H., & Jung, S. (2008, February 4).

Sources

Exploratory

A Technical Guide to Phenylalanine Analogs and a Comparative Analysis with Ethyl (2S,3S)-2-amino-3-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals Abstract Phenylalanine, an essential aromatic amino acid, represents a cornerstone in protein biochemistry and a versatile scaffold for medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine, an essential aromatic amino acid, represents a cornerstone in protein biochemistry and a versatile scaffold for medicinal chemistry. Its structural modification has given rise to a vast array of phenylalanine analogs with tailored physicochemical properties, metabolic stabilities, and biological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of diverse phenylalanine analogs. A comparative analysis is drawn with Ethyl (2S,3S)-2-amino-3-phenylbutanoate, a specific stereoisomer of a β-methylated phenylalanine derivative. While detailed experimental data on this specific ester is limited in publicly accessible literature, this guide synthesizes information on related compounds to project its likely characteristics and potential. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the design and utilization of novel phenylalanine-based compounds.

Introduction to Phenylalanine and its Analogs

Phenylalanine is an α-amino acid with a benzyl side chain, rendering it hydrophobic and a critical component in the three-dimensional structure of proteins.[1] Beyond its structural role, it serves as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. The inherent chemical tractability of the phenylalanine scaffold—the aromatic ring, the amino group, and the carboxylic acid—has made it a prime target for analog design in drug discovery.

Phenylalanine analogs are synthetic derivatives of phenylalanine where specific atoms or functional groups have been modified. These modifications can be broadly categorized as:

  • Ring Substitutions: Introduction of substituents (e.g., halogens, alkyl groups, nitro groups) onto the phenyl ring.

  • Backbone Modifications: Alterations to the α-carbon, amino group, or carboxylic acid moiety, including esterification and N-alkylation.

  • Side-Chain Extensions and Constraints: Homologation of the side chain or incorporation into cyclic systems to restrict conformational flexibility.[2]

These modifications are strategically employed to modulate properties such as:

  • Metabolic Stability: To prevent enzymatic degradation and prolong the in vivo half-life.

  • Pharmacokinetic Profile: To enhance absorption, distribution, and cell permeability.

  • Target Affinity and Selectivity: To improve binding to specific biological targets like enzymes or transporters.

  • Pharmacodynamic Effects: To elicit or enhance a desired therapeutic effect.

Synthesis of Phenylalanine Analogs: A Methodological Overview

The synthesis of phenylalanine analogs can be achieved through a variety of chemical and biocatalytic methods. The choice of a synthetic route is dictated by the desired structural modifications, the need for stereochemical control, and scalability.

Chemical Synthesis

Classical organic synthesis provides a robust and versatile toolbox for creating a wide range of phenylalanine analogs.

2.1.1. Erlenmeyer-Plöchl Synthesis

A foundational method for α-amino acid synthesis, the Erlenmeyer-Plöchl synthesis, involves the condensation of an N-acylglycine with an aromatic aldehyde. The resulting azlactone is then reduced and hydrolyzed to yield the desired phenylalanine analog. This method is particularly useful for introducing substituents on the phenyl ring.

Experimental Protocol: Synthesis of 4-Nitrophenylalanine via Erlenmeyer-Plöchl Synthesis

  • Azlactone Formation: A mixture of N-acetylglycine (1 equivalent), 4-nitrobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and sodium acetate (1 equivalent) is heated at 100°C for 2 hours.

  • Intermediate Isolation: The reaction mixture is cooled, and the precipitated azlactone is collected by filtration and washed with cold water.

  • Reduction and Hydrolysis: The azlactone is refluxed with a mixture of red phosphorus and hydriodic acid to simultaneously reduce the nitro group and hydrolyze the amide and ester functionalities.

  • Purification: The resulting 4-aminophenylalanine is purified by recrystallization.

Logical Relationship: Erlenmeyer-Plöchl Synthesis

G N_acetylglycine N-Acetylglycine Azlactone Azlactone Intermediate N_acetylglycine->Azlactone Aldehyde Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) Aldehyde->Azlactone Reagents Acetic Anhydride, Sodium Acetate Reagents->Azlactone Reduction_Hydrolysis Reduction & Hydrolysis (Red P / HI) Azlactone->Reduction_Hydrolysis Analog Phenylalanine Analog (e.g., 4-Aminophenylalanine) Reduction_Hydrolysis->Analog

Caption: Workflow of the Erlenmeyer-Plöchl synthesis for phenylalanine analogs.

2.1.2. Asymmetric Synthesis

For therapeutic applications, obtaining enantiomerically pure analogs is often crucial. Asymmetric synthesis methodologies, such as those employing chiral auxiliaries or catalysts, are therefore of paramount importance. The diastereoselective synthesis of β-methylphenylalanine esters, the core of Ethyl (2S,3S)-2-amino-3-phenylbutanoate, can be achieved through methods like the asymmetric Michael addition.

Biocatalytic Synthesis

Enzymatic methods offer several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.

2.2.1. Phenylalanine Ammonia Lyases (PALs)

PALs catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. By employing high concentrations of ammonia, the reverse reaction can be harnessed to synthesize L-phenylalanine analogs from corresponding cinnamic acid derivatives.[3]

2.2.2. Transaminases (TAs)

ω-Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from their corresponding keto precursors. Engineered ω-transaminases have been successfully used for the synthesis of β-phenylalanine esters from stable β-keto ester substrates.[4]

Experimental Protocol: Biocatalytic Synthesis of (S)-β-Phenylalanine Ethyl Ester

  • Reaction Setup: A reaction mixture containing ethyl benzoylacetate (substrate), a suitable amino donor (e.g., isopropylamine), pyridoxal-5'-phosphate (PLP) cofactor, and an engineered (S)-selective ω-transaminase is prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.5).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: The progress of the reaction is monitored by HPLC or GC to determine the conversion of the keto ester to the amino ester.

  • Work-up and Purification: Once the reaction reaches completion, the enzyme is removed (e.g., by precipitation or filtration), and the product is extracted with an organic solvent and purified by column chromatography.

Signaling Pathway: Biocatalytic Synthesis of β-Phenylalanine Ester

G Keto_Ester β-Keto Ester (Ethyl Benzoylacetate) Enzyme Engineered ω-Transaminase Keto_Ester->Enzyme Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Enzyme Amino_Ester (S)-β-Phenylalanine Ethyl Ester Enzyme->Amino_Ester Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct PLP PLP (Cofactor) PLP->Enzyme

Caption: Biocatalytic synthesis of a β-phenylalanine ester using an ω-transaminase.

Comparative Analysis: Phenylalanine Analogs vs. Ethyl (2S,3S)-2-amino-3-phenylbutanoate

This section provides a comparative overview of various classes of phenylalanine analogs and draws a putative comparison with Ethyl (2S,3S)-2-amino-3-phenylbutanoate based on the properties of related β-methylated phenylalanine derivatives.

Physicochemical Properties
Analog Class Modification Impact on Physicochemical Properties Ethyl (2S,3S)-2-amino-3-phenylbutanoate (Projected)
Halogenated Phenylalanines Substitution of H with F, Cl, Br, or I on the phenyl ring.Increased lipophilicity, altered electronic properties of the ring. Can influence pKa of the amino and carboxyl groups.Introduction of a methyl group on the β-carbon increases lipophilicity compared to phenylalanine. The ethyl ester further enhances this effect.
Alkylated Phenylalanines Addition of alkyl groups to the phenyl ring or the α-carbon.Increased steric bulk and lipophilicity. α-methylation can restrict bond rotation.The β-methyl group introduces a chiral center and steric bulk near the phenyl ring, potentially influencing conformational preferences.
Constrained Analogs Incorporation of the side chain into a cyclic system (e.g., tetrahydroisoquinoline).Reduced conformational flexibility, leading to a more defined three-dimensional structure.While not cyclized, the β-methyl group introduces a degree of conformational constraint compared to the freely rotating side chain of phenylalanine.
Biological Activity and Structure-Activity Relationships (SAR)

A significant area of research for phenylalanine analogs has been their interaction with the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells and at the blood-brain barrier.

  • Halogenation: The position and nature of the halogen substituent significantly impact LAT1 affinity and selectivity. For instance, an iodo group at the 2-position of the phenyl ring enhances LAT1 affinity and selectivity over the related transporter LAT2.[3][5]

  • α-Methylation: The addition of a methyl group to the α-carbon generally increases LAT1 selectivity.[3]

  • Constrained Analogs: Bicyclic phenylalanine analogs have shown high LAT1 affinity and selectivity, leading to tumor-specific accumulation in vivo.[3][5]

Projected Biological Profile of Ethyl (2S,3S)-2-amino-3-phenylbutanoate:

Based on studies of β-methylated phenylalanine analogs, the (2S,3S) stereoisomer is expected to be recognized by biological systems. The β-methyl group can influence the orientation of the phenyl ring, which is crucial for receptor binding. For example, in endomorphin-2 analogs, the stereochemistry of β-methylphenylalanine at position 4 significantly impacts opioid receptor activity, with the (2S,3S) isomer showing high activity.[6] This suggests that Ethyl (2S,3S)-2-amino-3-phenylbutanoate could exhibit specific interactions with biological targets, and its ester form may enhance cell permeability.

Logical Relationship: Factors Influencing LAT1 Transport of Phenylalanine Analogs

G Modification Structural Modification of Phenylalanine Halogenation Halogenation (Position and Size) Modification->Halogenation Alkylation α-Methylation Modification->Alkylation Constraint Conformational Constraint Modification->Constraint LAT1_Affinity LAT1 Affinity Halogenation->LAT1_Affinity LAT_Selectivity LAT Selectivity (LAT1 vs. LAT2) Alkylation->LAT_Selectivity Constraint->LAT1_Affinity Constraint->LAT_Selectivity Transport_Velocity Transport Velocity LAT1_Affinity->Transport_Velocity can decrease Drug_Delivery Potential for Targeted Drug Delivery LAT1_Affinity->Drug_Delivery LAT_Selectivity->Drug_Delivery

Caption: Key structural modifications of phenylalanine analogs influencing their interaction with the LAT1 transporter.

Therapeutic Applications of Phenylalanine Analogs

The diverse biological activities of phenylalanine analogs have led to their investigation in various therapeutic areas.

Therapeutic Area Example Analog(s) Mechanism of Action
Oncology Boronophenylalanine (BPA)Used in Boron Neutron Capture Therapy (BNCT) for cancer.
LAT1-avid analogs (e.g., radio-labeled)Imaging agents for PET scans and targeted drug delivery to tumors.[3]
Neurological Disorders Halogenated derivativesNeuroprotective effects by modulating glutamatergic synaptic transmission.[7]
Infectious Diseases Phenylalanine-based peptidomimeticsInhibition of viral targets, such as the HIV-1 capsid protein.

Toxicology and Safety Considerations

The toxicological profile of phenylalanine analogs is highly dependent on their specific structure and metabolic fate. While L-phenylalanine itself is generally safe for most individuals, high concentrations can be neurotoxic, particularly in individuals with the genetic disorder phenylketonuria (PKU).[8][9] The toxicity of analogs must be evaluated on a case-by-case basis. For example, a 28-day dietary toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for L-phenylalanine at 1.5% of the diet.[10] It is plausible that analogs with increased metabolic stability or altered transport properties could exhibit different toxicological profiles.

Analytical Characterization

The analysis of phenylalanine analogs, particularly the separation of stereoisomers, is critical for research and quality control.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC with specialized stationary phases is a common method for separating enantiomers and diastereomers of amino acid esters.[11]

  • Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of amino acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation and can be used to determine the absolute stereochemistry of chiral compounds.[12]

Conclusion

Phenylalanine analogs represent a rich and diverse class of molecules with significant potential in drug discovery and development. By systematically modifying the phenylalanine scaffold, researchers can fine-tune their properties to achieve desired therapeutic outcomes. While specific data on Ethyl (2S,3S)-2-amino-3-phenylbutanoate is currently limited, the principles of analog design and the study of related β-methylated derivatives provide a strong foundation for predicting its behavior and potential applications. Further research into the synthesis and biological evaluation of this and other novel phenylalanine analogs is warranted to fully explore their therapeutic potential.

References

  • Voet, D., & Voet, J. G. (2011). Biochemistry. John Wiley & Sons.
  • Hughes, A. B. (Ed.). (2011). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 4: Protection, Reactions, Synthesis. Wiley-VCH.
  • Baldisserotto, A., Marastoni, M., Lazzari, I., Trapella, C., Gavioli, R., & Tomatis, R. (2008). C-terminal constrained phenylalanine as a pharmacophoric unit in peptide-based proteasome inhibitors. European Journal of Medicinal Chemistry, 43(7), 1403–1411. [Link]

  • Chen, S., Jin, C., Ohgaki, R., & Kanai, Y. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4525. [Link]

  • Nakanishi, T., & Kanai, Y. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4525. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 189-199. [Link]

  • Sallam, M., Fichna, J., Gach, K., Janecka, A., & Tomboly, C. (2012). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 55(24), 11087-11096. [Link]

  • S. K. Hacıosmanoğlu, M. G. Akkurt, E. Atas, G. Kamel, Ş. Uyaver, M. Kazanci. (2025). Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 333. [Link]

  • Lin, R., et al. (2012). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. PLoS ONE, 7(6), e38412. [Link]

  • Matteson, D. S., & Beedle, E. C. (1988). A chiral synthesis of (2S, 3S)‐phenylalanine‐3‐2H via boronic esters. Journal of Labelled Compounds and Radiopharmaceuticals, 25(6), 675-681. [Link]

  • Veselinović, A. M., et al. (2012). Neuroprotective action of halogenated derivatives of L-phenylalanine. British Journal of Pharmacology, 165(7), 2295–2308. [Link]

  • Soloshonok, V. A., Cai, C., & Hruby, V. J. (2000). A practical asymmetric synthesis of enantiomerically pure 3-substituted pyroglutamic acids and related compounds. Tetrahedron Letters, 41(26), 5021-5024. [Link]

  • Nogle, L. M., Mann, C. W., Watts, W. L., Jr, & Zhang, Y. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901–909. [Link]

  • Mayo Clinic. (2023). Phenylalanine in diet soda: Is it harmful?[Link]

  • Arote, R. B., et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Molecules, 23(5), 1211. [Link]

  • Shibui, Y., et al. (2014). 28-Day dietary toxicity study of L-phenylalanine in rats. Fundamental Toxicological Sciences, 1(1), 29-39. [Link]

  • Etayo, P., et al. (2012). Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. Tetrahedron: Asymmetry, 23(15-16), 1146-1151. [Link]

Sources

Foundational

A Technical Guide to the Reactivity of the Free Amino Group in Ethyl (2S,3S)-2-amino-3-phenylbutanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a chiral non-proteinogenic amino acid ester of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a chiral non-proteinogenic amino acid ester of significant interest in medicinal chemistry and asymmetric synthesis. Its unique stereochemical configuration, featuring a phenyl group at the β-position, imparts distinct steric and electronic properties that govern the reactivity of its primary amino group. This guide provides an in-depth analysis of the reactivity profile of this amine, focusing on key transformations essential for drug development and complex molecule synthesis. We will explore N-protection, peptide bond formation, and N-alkylation, emphasizing the causal factors behind protocol selection, the importance of maintaining stereochemical integrity, and field-proven methodologies to ensure high-yield, reproducible outcomes.

Molecular Structure and Inherent Reactivity

The reactivity of the α-amino group in Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a product of its molecular architecture. The primary amine at the C2 position is the principal site of nucleophilic attack. However, its reactivity is modulated by several key factors:

  • Steric Hindrance: The adjacent ethyl ester and the bulky phenyl group at the C3 position create a sterically demanding environment. This hindrance can significantly influence the rate and feasibility of reactions, particularly with bulky electrophiles. The specific (2S,3S) stereochemistry dictates the spatial arrangement of these groups, making one face of the molecule more accessible than the other.

  • Electronic Effects: The electron-withdrawing nature of the adjacent ethyl ester group slightly diminishes the nucleophilicity of the amino group compared to a simple alkylamine.

  • Stereochemical Integrity: The C2 carbon is a stereocenter. A primary concern in all transformations is the preservation of its (S)-configuration, as racemization can lead to a loss of biological activity in the final product.[1]

These factors necessitate careful selection of reagents and reaction conditions to achieve desired chemical transformations efficiently and stereoselectively.

N-Protection of the Amino Group

In multistep synthesis, protection of the amino group is a critical first step to prevent unwanted side reactions. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the orthogonality of its deprotection method.

Boc Protection (tert-Butoxycarbonyl)

The Boc group is a widely used protecting group due to its stability in a broad range of non-acidic conditions and its straightforward removal with acid.[2]

Rationale: The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc-anhydride). A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting acidic byproduct.[3] Zwitterionic compounds like amino acids can have poor solubility in common organic solvents, and the choice of a suitable solvent system is crucial for reaction efficiency.[3]

Experimental Protocol: Boc Protection [4]

  • Dissolution: Dissolve Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride (1.0 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Basification: Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃) (3.0 eq.).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 10 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product.

Fmoc Protection (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, offering an orthogonal protection strategy to acid-labile groups like Boc.[5][6]

Rationale: Fmoc protection is typically achieved using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). The reaction is carried out in a basic aqueous/organic biphasic system. The base, such as sodium bicarbonate or sodium carbonate, deprotonates the amino group, facilitating its attack on the Fmoc-OSu reagent.[5]

Experimental Protocol: Fmoc Protection [5]

  • Dissolution: Dissolve Ethyl (2S,3S)-2-amino-3-phenylbutanoate (1.0 eq.) in a 10% aqueous sodium carbonate solution mixed with dioxane.

  • Reagent Addition: Cool the solution to 0-5 °C and slowly add a solution of Fmoc-OSu (1.05 eq.) in dioxane with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid. Extract the product into an organic solvent like ethyl acetate.

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product can be further purified by column chromatography if necessary.

Peptide Bond Formation

The formation of an amide (peptide) bond is a fundamental transformation for this amino acid ester. Due to the steric hindrance around the amino group, the choice of coupling reagent is critical to achieve high yields and minimize racemization.[1][7]

Rationale: Peptide coupling involves the activation of a carboxylic acid partner, which is then susceptible to nucleophilic attack by the amino group of Ethyl (2S,3S)-2-amino-3-phenylbutanoate. Onium-type coupling reagents (e.g., HATU, HBTU, PyBOP) and carbodiimides (e.g., DCC, EDC) are commonly employed.[1][8] The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization and improve coupling efficiency, especially for sterically hindered amino acids.[1]

Key Considerations for Coupling:

  • Steric Hindrance: The reactivity of a sterically hindered amino group is significantly lower than that of typical α-amino acids.[7][9] This often necessitates more potent coupling reagents and potentially longer reaction times or elevated temperatures.

  • Racemization: The α-proton of the activated carboxylic acid is susceptible to abstraction by base, which can lead to racemization via an oxazolone intermediate.[1][5] The use of weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is often recommended over stronger, more nucleophilic bases.[8]

Table 1: Comparison of Common Peptide Coupling Reagents

Coupling ReagentClassAdvantagesConsiderations
HATU Uronium SaltHigh efficiency, fast reaction rates, low racemization, effective for hindered couplings.[8]Higher cost.
PyBOP Phosphonium SaltGood for solid-phase synthesis, non-toxic byproducts compared to BOP.[8]Can be less effective than HATU for highly hindered couplings.
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts are easily removed.Can lead to racemization if not used with an additive like HOBt.[1]

Experimental Protocol: HATU-mediated Peptide Coupling

  • Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq.), HATU (1.0 eq.), and HOAt (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Stir for 10 minutes at room temperature.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the activated mixture and stir for another 5 minutes.

  • Coupling: Add a solution of Ethyl (2S,3S)-2-amino-3-phenylbutanoate (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

N-Alkylation and N-Arylation

The synthesis of secondary or tertiary amines from the primary amino group is a common strategy in drug development to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Reductive Amination

Reductive amination is a powerful, one-pot method for N-alkylation that involves the formation of an imine or iminium ion intermediate from an aldehyde or ketone, followed by in-situ reduction.[10][11]

Rationale: This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[12] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are highly selective for the iminium ion over the starting carbonyl compound, allowing the reaction to be performed in a single pot.[11][12] The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate imine formation.[13]

Experimental Protocol: Reductive Amination with STAB [12]

  • Iminium Formation: Dissolve Ethyl (2S,3S)-2-amino-3-phenylbutanoate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF). Add acetic acid (1-2 eq.) if required.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture.

  • Reaction: Stir at room temperature for 12-24 hours until the starting amine is consumed (monitored by TLC).

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography.

Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a premier method. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and the amine.[14][15]

Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[14][15] The choice of ligand for the palladium catalyst is crucial for reaction efficiency and scope.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar). Add anhydrous toluene or dioxane, followed by Ethyl (2S,3S)-2-amino-3-phenylbutanoate (1.2 eq.).

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Isolation: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualized Workflows and Mechanisms

Diagram 1: General Reactivity Workflow

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Classes start Ethyl (2S,3S)-2-amino-3-phenylbutanoate protection N-Protection start->protection Boc₂O or Fmoc-OSu coupling Peptide Coupling start->coupling N-Protected AA, Coupling Reagent alkylation N-Alkylation / N-Arylation start->alkylation Aldehyde/STAB or Ar-X, Pd Catalyst boc_prod N-Boc Derivative protection->boc_prod fmoc_prod N-Fmoc Derivative protection->fmoc_prod peptide_prod Dipeptide Ester coupling->peptide_prod alkyl_prod N-Alkyl Amine alkylation->alkyl_prod aryl_prod N-Aryl Amine alkylation->aryl_prod

Caption: Workflow for key transformations of the amino group.

Diagram 2: Mechanism of Reductive Amination

G Amine R¹-NH₂ (Amino Ester) Imine Imine Intermediate [R¹-N=CHR²] Amine->Imine + R²-CHO, -H₂O Aldehyde R²-CHO (Aldehyde) Aldehyde->Imine Iminium Iminium Ion [R¹-NH=CHR²]⁺ Imine->Iminium + H⁺ Product N-Alkyl Amine R¹-NH-CH₂R² Iminium->Product + [H⁻] from STAB STAB NaBH(OAc)₃ STAB->Iminium

Caption: Simplified mechanism of reductive amination.

Conclusion

The free amino group of Ethyl (2S,3S)-2-amino-3-phenylbutanoate, while a potent nucleophile, presents unique challenges due to the steric environment created by its β-phenyl substituent. Successful and stereochemically robust transformations require a nuanced approach to reagent selection and protocol design. For N-protection, standard Boc and Fmoc methodologies are effective, provided that reaction conditions are optimized. In peptide coupling, the use of high-potency onium salt reagents like HATU is recommended to overcome steric hindrance and suppress racemization. For N-alkylation, reductive amination offers a reliable and selective pathway, while Buchwald-Hartwig amination provides efficient access to N-aryl derivatives. By understanding the underlying principles and applying the validated protocols detailed in this guide, researchers can effectively utilize this valuable chiral building block in the synthesis of complex, high-value molecules.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Buchwald–Hartwig amin
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Reductive Amin
  • Myers Chem 115 Handout. Harvard University.
  • Reductive Amin
  • Amine Protection / Deprotection. Fisher Scientific.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI.
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Protecting Group Strategies for Ethyl (2S,3S)-2-amino-3-phenylbutanoate Amines

Introduction: Navigating the Synthesis of Chiral Scaffolds Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a valuable chiral building block in medicinal chemistry and drug development. Its specific stereochemistry provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Chiral Scaffolds

Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a valuable chiral building block in medicinal chemistry and drug development. Its specific stereochemistry provides a rigid scaffold for constructing complex molecular architectures. However, the nucleophilic primary amine at the C2 position presents a significant challenge in multi-step syntheses. Unchecked, this amine can engage in undesired side reactions, leading to low yields, complex product mixtures, and potential epimerization.

To ensure chemoselectivity and achieve the desired synthetic outcome, the temporary masking of the amine functionality with a protecting group is an essential strategy.[1][2] An ideal protecting group is one that can be introduced efficiently, remains stable throughout various reaction conditions, and can be removed cleanly under specific, mild conditions without affecting other parts of the molecule.[1]

This guide provides an in-depth analysis of three common and robust carbamate-based protecting groups for the amine of Ethyl (2S,3S)-2-amino-3-phenylbutanoate: Boc (tert-Butoxycarbonyl) , Cbz (Carboxybenzyl) , and Fmoc (9-Fluorenylmethoxycarbonyl) . We will explore the causality behind their selection, provide detailed experimental protocols for their application, and discuss the principles of orthogonality that allow for their strategic deployment in complex synthetic routes.[3][4][5]

The Boc Group: Acid-Labile Protection

The tert-Butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in non-peptide chemistry due to its general stability and the ease of its removal under acidic conditions.[6] It is stable to bases, nucleophiles, and catalytic hydrogenation, making it an excellent choice for syntheses involving these reaction types.[7]

Causality of Choice

The selection of the Boc group is driven by its distinct cleavage mechanism. Deprotection occurs via treatment with a strong acid, such as trifluoroacetic acid (TFA), which protonates the carbamate and triggers the elimination of isobutylene and carbon dioxide to release the free amine.[6] This acid-lability makes it "orthogonal" to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups. The steric bulk of the Boc group can also influence the conformation of the substrate, which can be leveraged to control stereoselectivity in subsequent reactions.

Experimental Protocols

Protocol 1.1: N-Boc Protection of Ethyl (2S,3S)-2-amino-3-phenylbutanoate

  • Materials:

    • Ethyl (2S,3S)-2-amino-3-phenylbutanoate (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq) or saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve Ethyl (2S,3S)-2-amino-3-phenylbutanoate in THF (approx. 0.2 M).

    • Add triethylamine to the solution and stir for 5 minutes at room temperature.

    • Slowly add a solution of (Boc)₂O in THF. The reaction is exothermic and may produce gas (CO₂).[6]

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 1.2: N-Boc Deprotection

  • Materials:

    • N-Boc-protected Ethyl (2S,3S)-2-amino-3-phenylbutanoate (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq, or a 25-50% solution in DCM)[8][9]

    • Dichloromethane (DCM)

    • Scavenger (optional): Triethylsilane (TES) or Anisole (1-2 eq)

  • Procedure:

    • Dissolve the N-Boc protected substrate in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid. The generation of the electrophilic t-butyl cation can lead to side reactions with nucleophilic residues; adding a scavenger like anisole or TES is recommended to trap this cation.[10][11]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA.[9]

    • Redissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine salt, which can be converted to the free amine by further basic workup.

Visualization of the Boc Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine Free Amine (Substrate) BocProtected N-Boc Protected Amine Amine->BocProtected (Boc)₂O, Base THF or DCM BocProtected_de N-Boc Protected Amine FreeAmine_de Free Amine (as TFA salt) BocProtected_de->FreeAmine_de TFA / DCM (Acidolysis)

Caption: Boc protection and deprotection workflow.

The Cbz Group: Stability and Hydrogenolysis

The Carboxybenzyl (Cbz or Z) group, a pioneering protecting group in peptide chemistry, offers robust protection for amines.[1][12] Its key feature is its remarkable stability to a wide range of conditions, including both strong acids and bases, making it orthogonal to the Boc group.[12] Deprotection is most commonly achieved via catalytic hydrogenolysis.

Causality of Choice

The Cbz group is chosen when subsequent synthetic steps require harsh acidic or basic conditions that would cleave a Boc or Fmoc group, respectively. The deprotection via hydrogenolysis is a mild reduction process that cleaves the benzylic C-O bond, releasing the free amine along with toluene and carbon dioxide as byproducts.[12] This unique cleavage condition provides a critical orthogonal handle in a multi-protecting group strategy.

Experimental Protocols

Protocol 2.1: N-Cbz Protection of Ethyl (2S,3S)-2-amino-3-phenylbutanoate

  • Materials:

    • Ethyl (2S,3S)-2-amino-3-phenylbutanoate (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) (2.5 eq)

    • Dioxane or THF, and Water

  • Procedure (Schotten-Baumann conditions):

    • Dissolve the amine substrate in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ and cool the mixture to 0 °C.

    • Slowly add benzyl chloroformate while vigorously stirring. Maintain the pH between 8-10 to prevent Cbz-Cl decomposition and minimize racemization.[13]

    • Stir at 0 °C for 1 hour, then at room temperature for 2-3 hours, monitoring by TLC.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by recrystallization or column chromatography.

Protocol 2.2: N-Cbz Deprotection (Hydrogenolysis)

  • Materials:

    • N-Cbz-protected Ethyl (2S,3S)-2-amino-3-phenylbutanoate (1.0 eq)

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Hydrogen source: H₂ gas balloon or transfer hydrogenation reagent (e.g., Ammonium formate, Triethylsilane)[14]

    • Methanol (MeOH) or Ethanol (EtOH)

  • Procedure:

    • Dissolve the N-Cbz protected substrate in methanol.

    • Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Purge the flask with H₂ gas and maintain a hydrogen atmosphere with a balloon.

    • Stir the suspension vigorously at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or by observing the cessation of CO₂ evolution.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Rinse the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualization of the Cbz Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine Free Amine (Substrate) CbzProtected N-Cbz Protected Amine Amine->CbzProtected Cbz-Cl, Base Dioxane/H₂O CbzProtected_de N-Cbz Protected Amine FreeAmine_de Free Amine CbzProtected_de->FreeAmine_de H₂, Pd/C (Hydrogenolysis)

Caption: Cbz protection and deprotection workflow.

The Fmoc Group: Base-Labile Protection

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its cleavage under very mild basic conditions.[2] Its sensitivity to bases makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups, completing a powerful triad for complex synthetic strategies.[5]

Causality of Choice

The Fmoc group is the protector of choice when the synthetic route cannot tolerate either acidic conditions or catalytic hydrogenation. Deprotection is typically achieved with a solution of an organic base, like piperidine, in an aprotic polar solvent.[15] The mechanism proceeds through a base-mediated β-elimination, which is rapid and highly efficient at room temperature. This mild deprotection is ideal for sensitive substrates.

Experimental Protocols

Protocol 3.1: N-Fmoc Protection of Ethyl (2S,3S)-2-amino-3-phenylbutanoate

  • Materials:

    • Ethyl (2S,3S)-2-amino-3-phenylbutanoate (1.0 eq)

    • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Acetonitrile or Dioxane, and Water

  • Procedure:

    • Dissolve the amine substrate in a 1:1 mixture of acetonitrile and water.

    • Add NaHCO₃ and stir until dissolved.

    • Add Fmoc-OSu and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be purified by column chromatography.

Protocol 3.2: N-Fmoc Deprotection

  • Materials:

    • N-Fmoc-protected Ethyl (2S,3S)-2-amino-3-phenylbutanoate (1.0 eq)

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Fmoc protected substrate in DMF.

    • Add piperidine to create a 20% (v/v) solution.[8]

    • Stir the reaction at room temperature. Deprotection is typically very fast, often complete within 5-30 minutes. Monitor by TLC.

    • Once the reaction is complete, concentrate the mixture under high vacuum to remove DMF and piperidine.

    • The resulting residue contains the deprotected amine and the dibenzofulvene-piperidine adduct. The product can be isolated by precipitation with diethyl ether or purification via column chromatography to remove the adduct.[16]

Visualization of the Fmoc Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine Free Amine (Substrate) FmocProtected N-Fmoc Protected Amine Amine->FmocProtected Fmoc-OSu, Base Acetonitrile/H₂O FmocProtected_de N-Fmoc Protected Amine FreeAmine_de Free Amine FmocProtected_de->FreeAmine_de 20% Piperidine/DMF (Base Cleavage)

Caption: Fmoc protection and deprotection workflow.

Data Presentation and Strategic Selection

The choice of a protecting group is dictated by the overall synthetic plan. A careful evaluation of the stability and deprotection conditions is paramount.

Table 1: Comparison of Amine Protecting Group Strategies

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Protection Reagent (Boc)₂OBenzyl chloroformate (Cbz-Cl)Fmoc-OSu or Fmoc-Cl
Protection Conditions Mild base (e.g., TEA, NaHCO₃)Mild base (e.g., NaHCO₃)Mild base (e.g., NaHCO₃)
Deprotection Condition Strong Acid (e.g., TFA)[6]Catalytic Hydrogenolysis (H₂/Pd-C)[3]Mild Organic Base (e.g., Piperidine)[3]
Stability to Acid LabileStable (except very strong acids)[12]Stable
Stability to Base StableStableLabile
Stability to H₂/Pd-C StableLabileStable
Key Advantage Widely used, mild deprotectionHigh stability, orthogonal to Boc/FmocVery mild, base-mediated deprotection
Key Disadvantage Acid lability, t-butyl cation side reactions[11]Incompatible with reducible groupsLability towards amine nucleophiles
Choosing the Right Strategy
  • Use Boc when your subsequent steps involve basic conditions, nucleophilic reagents, or catalytic hydrogenation.

  • Use Cbz when your synthesis requires strong acidic or basic steps and does not involve any other reducible groups (e.g., alkenes, alkynes, some aromatic systems).

  • Use Fmoc when your molecule contains acid-sensitive groups (like t-butyl esters or Boc groups) or functions that would be reduced during hydrogenolysis. It is the ideal choice for ensuring orthogonality in complex syntheses involving the other two protectors.

Troubleshooting Common Issues

  • Incomplete Protection: Ensure reagents, especially (Boc)₂O and Cbz-Cl, are fresh. Check the stoichiometry and consider extending the reaction time or slightly increasing the temperature. Ensure the base used is sufficient to neutralize the acid byproduct.

  • Low Deprotection Yield (Boc): The concentration of TFA is critical; a 25-50% solution in DCM is generally effective.[9] If side products are observed, add a scavenger like anisole, thioanisole, or triethylsilane to trap the tert-butyl cation.[10][11]

  • Stalled Deprotection (Cbz): The Pd/C catalyst may be deactivated. Use fresh catalyst or increase the catalyst loading. Ensure the system is properly purged with hydrogen and that the solvent is appropriate (MeOH and EtOH are preferred). For difficult substrates, consider transfer hydrogenation with ammonium formate, which can be more effective.

  • Side Reactions (Fmoc): The dibenzofulvene byproduct formed during deprotection can sometimes react with the deprotected amine. Ensure rapid workup or purification after deprotection to minimize this. Using a polymeric-bound amine scavenger can also trap the fulvene.[16]

Conclusion

The strategic protection and deprotection of the amine in Ethyl (2S,3S)-2-amino-3-phenylbutanoate are fundamental to its successful application in organic synthesis. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages based on their distinct chemical labilities. By understanding the principles of orthogonality and the specific reaction conditions required for each group, researchers can design robust and efficient synthetic routes. The protocols and comparative data provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to harness the full potential of this valuable chiral intermediate.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • uisxat.wiki. (n.d.). peptide protecting groups By protecting the amine group of one component and the carboxylic acid group of the other. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Davies, S. G., & Ichihara, O. (1996). Orthogonal N,N-deprotection strategies of β-amino esters. Tetrahedron: Asymmetry, 7(7), 1919-1922. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Carr, P. D., et al. (2018). Developing deprotectase biocatalysts for synthesis. Scientific Reports, 8(1), 16053. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Fields, G. B., & Fields, C. G. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Reagent Guides. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Ethyl (2S,3S)-2-amino-3-phenylbutanoate in Peptidomimetic Design

Abstract The rational design of peptidomimetics is a critical strategy in modern drug discovery, aimed at overcoming the inherent pharmacokinetic limitations of natural peptides, such as poor metabolic stability and low...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptidomimetics is a critical strategy in modern drug discovery, aimed at overcoming the inherent pharmacokinetic limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key approach in this field is the incorporation of non-canonical amino acids to enforce specific, biologically active conformations. This guide provides an in-depth technical overview of Ethyl (2S,3S)-2-amino-3-phenylbutanoate, a conformationally constrained phenylalanine analogue. We detail its strategic application in inducing stable secondary structures, provide validated, step-by-step protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and outline methods for the conformational analysis of the resulting peptidomimetics using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Imperative for Conformational Constraint in Peptidomimetics

Natural peptides, while exhibiting high potency and selectivity, are often poor drug candidates due to their rapid degradation by proteases and lack of structural rigidity in solution. Peptidomimetic design seeks to address these limitations by creating novel molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[1] The incorporation of conformationally restricted amino acids is a cornerstone of this approach.[2][3][4] These building blocks reduce the conformational freedom of the peptide backbone, pre-organizing the molecule into its bioactive conformation. This leads to several significant advantages:

  • Enhanced Receptor Affinity: By reducing the entropic penalty upon binding, a constrained peptidomimetic can exhibit significantly higher affinity and selectivity for its target receptor.

  • Increased Proteolytic Stability: The modification of the peptide backbone and side chains, for instance through alkyl group addition, can sterically hinder the approach of proteases, thereby preventing enzymatic cleavage and extending the molecule's in vivo half-life.[1]

  • Improved Bioavailability: Increased rigidity and tailored lipophilicity can enhance membrane permeability, a crucial factor for oral bioavailability.

Ethyl (2S,3S)-2-amino-3-phenylbutanoate, a β-methylated derivative of phenylalanine, is an exemplary tool for achieving these goals. The methyl group on the β-carbon atom restricts the rotation around the Cα-Cβ bond (the χ1 dihedral angle), which in turn influences the overall backbone conformation (φ and ψ angles).[1] This "local" constraint can have a "global" effect, effectively directing the peptide to fold into well-defined secondary structures, such as β-turns, which are often implicated in molecular recognition events.

Core Application: Induction of β-Turn Conformations

β-turns are secondary structural motifs that cause a reversal in the direction of the peptide chain and are frequently found in the active sites of biologically active peptides. The stereochemically defined structure of (2S,3S)-2-amino-3-phenylbutanoate makes it an excellent inducer of β-turn structures, particularly when placed at the i+1 or i+2 position of a four-residue turn sequence.

Experimental Workflow: Synthesis to Structural Validation

G cluster_synthesis Peptidomimetic Synthesis cluster_analysis Structural Analysis Start Design Sequence with (2S,3S)-β-Me-Phe SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Start->SPPS Cleavage Resin Cleavage & Global Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification NMR 2D NMR Spectroscopy (TOCSY, NOESY) Purification->NMR Characterization MD Structure Calculation & Molecular Dynamics NMR->MD Conclusion Conclusion MD->Conclusion Confirm Bioactive Conformation

Caption: A typical workflow from peptide design to conformational analysis.

Experimental Protocols

The following protocols provide a robust framework for the synthesis and analysis of peptidomimetics containing Ethyl (2S,3S)-2-amino-3-phenylbutanoate. Optimization may be required based on the specific peptide sequence.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

Rationale for Key Choices:

  • Coupling Reagents: Due to the steric hindrance from the β-methyl group, standard coupling reagents like DIC/Oxyma are used, but more potent reagents such as HATU may be required for difficult sequences to ensure high coupling efficiency.[5]

  • Reaction Time: An extended coupling time is allocated for the hindered amino acid to drive the reaction to completion.

  • Validation: The Kaiser test is a critical in-process control to confirm the absence of free primary amines, ensuring each coupling step is complete before proceeding.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected standard amino acids

  • Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid

  • Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Activation/Coupling solution: Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF

  • Cleavage Cocktail (e.g., "Cocktail R"): 90% TFA, 5% Thioanisole, 3% Ethylenedithiol, 2% Anisole

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling the Constrained Amino Acid:

    • In a separate vial, pre-activate by dissolving Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF. Allow to react for 5-10 minutes.

    • Add the activated solution to the deprotected, resin-bound peptide.

    • Agitate the reaction vessel for a minimum of 2 hours at room temperature. For this sterically hindered residue, extending the time to 4 hours is recommended.

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) confirms complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Global Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cold cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.

    • Pellet the peptide via centrifugation, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity with LC-MS.[6]

Table 1: Troubleshooting Guide for SPPS with Constrained Residues

ProblemCommon CauseRecommended Solution
Incomplete Coupling Steric hindrance of the β-methyl group slows the reaction rate.Extend coupling time to 4-6 hours. Use a more potent coupling reagent like HATU or HCTU. Double couple the residue.
Low Purity/Side Products Incomplete deprotection or side reactions during cleavage.Ensure fresh cleavage cocktail and appropriate scavengers are used. Optimize cleavage time.
Racemization Over-activation of the carboxylic acid, especially with certain coupling reagents.Minimize pre-activation time. Avoid using base additives like DIPEA if not required by the coupling reagent.
Protocol 2: Conformational Analysis via 2D NMR Spectroscopy

This protocol provides a general workflow for using 2D NMR to determine the solution conformation of the purified peptidomimetic. NMR is a powerful tool for this purpose as it provides through-bond and through-space atomic information in a solution state that mimics a physiological environment.[7][8][9]

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing amide protons due to slower H-D exchange).

  • Acquisition of 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to confirm sample integrity and assess signal dispersion, which is often an early indicator of a well-folded structure.

  • Resonance Assignment (TOCSY & COSY):

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum. This experiment identifies all protons within a single amino acid's spin system, allowing for complete residue assignment.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to confirm assignments through adjacent, scalar-coupled protons.

  • Structural Restraint Generation (NOESY/ROESY):

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum. These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.

    • The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints for structure calculation.

  • Data Analysis and Structure Calculation:

    • Assign all proton resonances using the TOCSY and COSY spectra.

    • Identify and integrate key NOE cross-peaks. For a β-turn, look for characteristic short- and medium-range NOEs (see diagram below).

    • Use the NOE-derived distance restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.[10]

Visualizing a β-Turn Signature with NOE Contacts

G cluster_turn Type II β-Turn Motif i NH(i) i1 αH(i+1) i->i1 i2 NH(i+2) i1->i2 i1->i2 dαN(i+1,i+2) i3 NH(i+3) i2->i3 i2->i3 dNN(i+2,i+3)

Caption: Key short-range NOE contacts indicative of a β-turn structure.

Conclusion

Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a high-value building block for peptidomimetic design. Its inherent ability to induce conformational rigidity provides a reliable method for generating peptides with stable, predictable secondary structures. By following systematic protocols for synthesis and leveraging powerful analytical techniques like NMR spectroscopy, researchers can rationally design and validate novel peptidomimetics with enhanced stability and biological activity, accelerating the development of new therapeutic agents.

References

  • Title: Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control Source: MDPI URL: [Link]

  • Title: Conformational Analysis of Peptidomimetic Drug Leads by NMR Source: ACD/Labs URL: [Link]

  • Title: Conformational Analysis of Peptidomimetic Drug Leads by NMR (Video) Source: YouTube URL: [Link]

  • Title: Conformationally constrained amino acids in peptide design Source: SSRN URL: [Link]

  • Title: Conformational Analyses of Peptides and Peptidomimetics Using NMR Spectroscopy and Computer Simulations Source: Google Books URL
  • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Insights into conformational ensembles of compositionally identical disordered peptidomimetics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Conformationally Constrained Amino Acids in Peptide Design Source: ResearchGate URL: [Link]

  • Title: NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview Source: Bentham Science URL: [Link]

  • Title: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases Source: Digital Commons@Kennesaw State University URL: [Link]

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Ethyl (2S,3S)-2-amino-3-phenylbutanoate

Introduction Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a chiral amino acid ester of significant interest in synthetic organic chemistry and drug development, serving as a valuable building block for complex molecules. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a chiral amino acid ester of significant interest in synthetic organic chemistry and drug development, serving as a valuable building block for complex molecules. The stereochemical integrity and purity of this compound are paramount for its successful application. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding high-purity crystalline material when the appropriate solvent system is employed.[1][2][3] The selection of an optimal solvent is the most critical parameter in developing a successful recrystallization protocol.[4][5] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for efficient dissolution of the impure solid and subsequent recovery of pure crystals upon cooling.[1][4][6]

This application note provides a comprehensive, systematic guide for researchers to select and optimize a solvent system for the recrystallization of Ethyl (2S,3S)-2-amino-3-phenylbutanoate. We will explore the theoretical principles, outline a practical screening protocol, and provide a workflow for both single-solvent and two-solvent systems.

Guiding Principles of Solvent Selection

The cornerstone of recrystallization is the differential solubility of a compound at varying temperatures.[4][7] The ideal solvent should meet several criteria:

  • Temperature Coefficient: The solvent should exhibit a steep solubility curve, meaning the compound is sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[5] This ensures minimal loss of the product in the mother liquor upon cooling.

  • "Like Dissolves Like": The polarity of the solvent should be well-matched to the polarity of the solute. Ethyl (2S,3S)-2-amino-3-phenylbutanoate possesses a moderately polar amino group (-NH2), a polar ester group (-COOEt), and a non-polar phenyl group (-C6H5). This amphiphilic nature suggests that solvents of intermediate polarity, or a mixture of polar and non-polar solvents, may be effective.

  • Inertness: The solvent must not react chemically with the compound being purified.[5]

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature difference for solubility but lower than the melting point of the compound to prevent "oiling out."[8]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[5]

Amino acids and their simple esters are generally soluble in water and other polar solvents due to the presence of the charged zwitterionic form in the case of free amino acids, or the polar amino and ester groups.[9][10][11] However, the presence of the non-polar phenyl group in the target molecule will influence its solubility in less polar organic solvents.

Systematic Screening of Potential Solvents

A systematic, small-scale experimental approach is the most reliable method for identifying the optimal solvent or solvent system.

Candidate Solvent Selection

Based on the structure of Ethyl (2S,3S)-2-amino-3-phenylbutanoate, a range of solvents with varying polarities should be screened. The following table provides a list of candidate solvents, ordered by decreasing polarity, along with their relevant properties.

SolventBoiling Point (°C)Polarity IndexSafety & Handling Notes
Water10010.2Non-flammable, non-toxic. High boiling point may be advantageous.[12]
Ethanol785.2Flammable. Miscible with water, good general-purpose solvent.
Isopropanol824.3Flammable. Less polar than ethanol.
Acetone565.1Highly flammable, volatile. Good solvent for many organics.
Ethyl Acetate774.4Flammable. Intermediate polarity, often a good starting point.[13]
Toluene1112.4Flammable, toxic. Good for dissolving non-polar compounds.
Hexanes~690.1Highly flammable. Non-polar, often used as an anti-solvent.
Protocol 1: Single-Solvent System Screening

This protocol aims to identify a single solvent that provides the desired solubility characteristics.

Materials:

  • Crude Ethyl (2S,3S)-2-amino-3-phenylbutanoate (~20-30 mg per test)

  • Candidate solvents (from Table 1)

  • Test tubes or small vials

  • Hot plate or steam bath

  • Pasteur pipettes

  • Ice bath

Procedure:

  • Place approximately 20 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise at room temperature, swirling after each addition. Observe if the solid dissolves readily. If it dissolves in <0.5 mL, the solvent is too good at room temperature and is unsuitable for single-solvent recrystallization.

  • If the solid is insoluble or sparingly soluble at room temperature, begin heating the mixture gently in a hot water bath while continuing to add the solvent dropwise until the solid just dissolves.[1] Record the approximate volume of solvent used.

  • Once a clear, saturated solution is obtained at the elevated temperature, remove the test tube from the heat source and allow it to cool slowly to room temperature. Do not disturb the solution.[14]

  • Observe for crystal formation. Ideal solvents will show rapid and abundant crystal growth upon cooling.

  • If no crystals form at room temperature, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath to induce crystallization.

  • Evaluate the outcome: An ideal single solvent is one in which the compound is sparingly soluble at room temperature but completely soluble upon heating, and yields a good quantity of crystals upon cooling.

Protocol 2: Two-Solvent (Antisolvent) System Screening

A two-solvent system is employed when no single solvent has the ideal properties.[15] This method uses a "solvent" in which the compound is highly soluble and a miscible "antisolvent" in which the compound is insoluble.[16][17]

Materials:

  • Same as Protocol 1, plus a selection of miscible antisolvents (e.g., water for ethanol; hexanes for ethyl acetate).

Procedure:

  • Select a "good" solvent in which the compound is highly soluble at room temperature (identified from initial tests or based on polarity).

  • Dissolve ~20 mg of the crude solid in the minimum amount of the hot "good" solvent in a test tube.

  • While the solution is still hot, add the "antisolvent" dropwise with constant swirling.

  • Continue adding the antisolvent until the solution becomes faintly cloudy or turbid.[16][18] This indicates the point of saturation.

  • If turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.[16]

  • Allow the saturated solution to cool slowly to room temperature, followed by cooling in an ice bath, to promote crystal formation.

  • Evaluate the outcome: A successful two-solvent system will produce a high yield of well-formed crystals. Common pairs include ethanol/water and ethyl acetate/hexanes.[8][14]

Workflow and Decision-Making

The selection process can be visualized as a logical workflow. The following diagram outlines the decision-making steps from initial screening to the final choice of a recrystallization system.

Solvent_Selection_Workflow start_node Start: Crude Solid screen_rt Protocol 1: Test Solubility in various solvents at RT start_node->screen_rt Take ~20mg sample process_node process_node decision_node decision_node outcome_node outcome_node fail_node fail_node decision_soluble_rt Soluble at RT? screen_rt->decision_soluble_rt solvent_too_good Solvent is too good. Consider as 'Solvent' in a Two-Solvent System. decision_soluble_rt->solvent_too_good Yes heat_test Protocol 1: Heat mixture. Add minimum solvent to dissolve. decision_soluble_rt->heat_test No test_two_solvent Protocol 2: Try Two-Solvent System solvent_too_good->test_two_solvent decision_two_solvent_crystals Good crystals form? test_two_solvent->decision_two_solvent_crystals decision_soluble_hot Soluble when hot? heat_test->decision_soluble_hot cool_solution Cool solution slowly. Observe for crystals. decision_soluble_hot->cool_solution Yes insoluble FAIL: Solvent is unsuitable. Try another solvent. decision_soluble_hot->insoluble No decision_crystals Good crystals form? cool_solution->decision_crystals decision_crystals->test_two_solvent No / Oiling Out single_solvent_success SUCCESS: Optimal Single Solvent Found decision_crystals->single_solvent_success Yes two_solvent_success SUCCESS: Optimal Two-Solvent System Found decision_two_solvent_crystals->two_solvent_success Yes fail_two_solvent FAIL: System unsuitable. Try new solvent/antisolvent pair. decision_two_solvent_crystals->fail_two_solvent No

Caption: Workflow for systematic solvent selection in recrystallization.

Recommended Full-Scale Recrystallization Protocol (Example)

Assuming the screening process identified an ethyl acetate/hexanes mixture as the optimal system, the following protocol can be applied for a larger-scale purification.

  • Dissolution: Place the crude Ethyl (2S,3S)-2-amino-3-phenylbutanoate in an Erlenmeyer flask of appropriate size. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid. Use a steam bath or hot plate for heating and add boiling chips to ensure smooth boiling.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization and removes solid impurities.[4]

  • Saturation: Reheat the clear solution to boiling. Add hexanes dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of hot ethyl acetate to redissolve the precipitate and ensure the solution is saturated.

  • Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethyl acetate/hexanes mixture (in the same ratio as the crystallization medium) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the final product to assess purity and efficiency.

Conclusion

The selection of an appropriate solvent is an empirical process that is critical for the successful purification of Ethyl (2S,3S)-2-amino-3-phenylbutanoate by recrystallization. By following a systematic screening protocol that evaluates both single- and two-solvent systems, researchers can efficiently identify the optimal conditions. This methodical approach, grounded in the principles of solubility, ensures the development of a robust and reproducible purification process, leading to a final product of high purity suitable for demanding applications in research and development.

References

  • Scribd. Solvent Selection and Recrystallization Guide. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of York, Department of Chemistry. Mixed-solvent recrystallisation. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]

  • YouTube. Recrystallization using two solvents. Organic Chemistry Lab Techniques. Available from: [Link]

  • Swarthmore College, Department of Chemistry & Biochemistry. Recrystallization I. Available from: [Link]

  • Swarthmore College, Department of Chemistry & Biochemistry. Recrystallization II. Available from: [Link]

  • Study.com. Crystallization Definition, Process & Examples. Available from: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. 5.301 Chemistry Laboratory Techniques. Available from: [Link]

  • C.T. Pan Foundation. SOP: CRYSTALLIZATION. Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

  • Chemistry LibreTexts. 3: Crystallization. Available from: [Link]

  • Aakash. Crystallization: Definition, Principle, Demonstration & Application. Available from: [Link]

  • Chemistry LibreTexts. 1. Backgrounds of Amino Acids. Available from: [Link]

  • PubChem. Ethyl 2-amino-4-phenylbutanoate. National Center for Biotechnology Information. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available from: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Incorporation of Ethyl (2S,3S)-2-amino-3-phenylbutanoate into Macrocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals. Executive Summary Macrocyclic peptides are a compelling class of molecules in drug discovery, offering a unique balance of specificity, potency, and...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Macrocyclic peptides are a compelling class of molecules in drug discovery, offering a unique balance of specificity, potency, and improved pharmacokinetic properties compared to linear counterparts.[1][2] The incorporation of non-proteinogenic amino acids (NPAAs) is a key strategy to introduce novel structural and functional diversity, enhancing stability and therapeutic potential.[3] This document provides a detailed guide on the strategic incorporation of Ethyl (2S,3S)-2-amino-3-phenylbutanoate, a conformationally constrained NPAA, into macrocyclic scaffolds.

The (2S,3S) stereochemistry and the β-phenyl group of this building block impose significant conformational constraints, which can be leveraged to pre-organize a linear precursor for efficient cyclization and to lock the final macrocycle into a bioactive conformation.[4][5] This note covers the synthesis of the requisite amino acid, strategic design of linear precursors, detailed protocols for macrolactamization, and essential analytical characterization techniques.

Molecular Profile: Ethyl (2S,3S)-2-amino-3-phenylbutanoate

This NPAA is a derivative of β-phenylalanine, a class of compounds known to be valuable scaffolds in medicinal chemistry due to their chiral pseudopeptidic character and enhanced stability.[6][7]

  • Structure:

  • Key Features & Implications:

    • (2S,3S) Stereochemistry: The defined syn relationship between the amine and the vicinal methyl group restricts bond rotation, significantly influencing the peptide backbone's local conformation.

    • β-Phenyl Group: Provides a bulky, hydrophobic side chain that can engage in π-stacking interactions with aromatic residues in a target protein. It also further restricts the conformational freedom of the macrocycle.

    • Ethyl Ester: Protects the C-terminus, allowing for selective N-terminal chemistry. It must be saponified (hydrolyzed) to the free carboxylic acid prior to activation for C-terminal participation in a macrocyclization reaction.

    • Free Amine: The α-amino group is available for standard peptide coupling reactions to extend the linear precursor.

Strategic Considerations for Macrocyclization

The success of any macrocyclization heavily depends on favoring the intramolecular ring-closing event over intermolecular polymerization.[8] The unique structure of Ethyl (2S,3S)-2-amino-3-phenylbutanoate informs several key strategic decisions.

Choosing the Cyclization Strategy

While numerous methods exist for peptide cyclization, including ring-closing metathesis and click chemistry, head-to-tail macrolactamization (amide bond formation) remains one of the most robust and widely used strategies.[9][10][11] This approach is the focus of the protocols provided.

Designing the Linear Precursor

The sequence of the linear peptide is critical. The presence of our title NPAA helps pre-organize the peptide backbone, but other considerations are vital:

  • Turn-Inducing Residues: Incorporating residues like Glycine or Proline can help the linear precursor adopt a "U-turn" conformation, bringing the N- and C-termini into proximity.[8]

  • Minimizing Steric Hindrance: Avoid placing exceptionally bulky amino acids adjacent to the cyclization site, as they can sterically impede the reaction.

  • Protecting Groups: All reactive side chains (e.g., Lys, Asp, Glu, Ser) must be protected with orthogonal protecting groups that are stable to the conditions of linear peptide synthesis and final cyclization, but can be removed post-cyclization.

G cluster_synthesis Linear Precursor Synthesis cluster_cyclization Macrocyclization Workflow cluster_analysis Analysis & QC Start Fmoc-AA-Resin SPPS Iterative SPPS: 1. Fmoc Deprotection (Piperidine) 2. Coupling (HBTU/DIEA) - Add Glycine - Add Alanine - Add Ethyl (2S,3S)-2-amino-3-phenylbutanoate - Add Fmoc-Alanine Start->SPPS Cleavage Cleavage from Resin (e.g., 2% TFA in DCM) SPPS->Cleavage Sapon Saponification: LiOH to hydrolyze Ethyl Ester to free Carboxylic Acid Cleavage->Sapon PD Pseudo-High Dilution: Syringe pump addition of linear peptide and coupling agents into solvent Sapon->PD Cyclize Cyclization Reaction: HATU/HOAt, DIEA in DMF PD->Cyclize Workup Workup & Purification: Aqueous wash, extraction, followed by RP-HPLC Cyclize->Workup QC Final QC: - LC-MS (Purity & Mass) - NMR (Structure) Workup->QC caption Fig 1. General workflow for macrocycle synthesis.

Fig 1. General workflow for macrocycle synthesis.

Application Protocols

These protocols outline the synthesis of a model cyclic tetrapeptide: cyclo(-Ala-Gly-Ala-(2S,3S)-β-Phe-).

Protocol 1: Synthesis of the Linear Precursor

This protocol assumes a standard Solid-Phase Peptide Synthesis (SPPS) approach using Fmoc chemistry.

Objective: To synthesize the linear peptide H-Ala-Gly-Ala-(2S,3S)-β-Phe-OEt on a 2-chlorotrityl chloride (2-CTC) resin.

Reagent/Material Purpose Typical Supplier
2-Chlorotrityl chloride resinSolid support for peptide synthesisSigma-Aldrich, Novabiochem
Fmoc-Gly-OHFirst amino acid to be loadedSigma-Aldrich, Bachem
Fmoc-Ala-OHAmino acid building blockSigma-Aldrich, Bachem
Ethyl (2S,3S)-2-amino-3-phenylbutanoateTitle non-proteinogenic amino acidCustom Synthesis
HBTUPeptide coupling agentChem-Impex, Oakwood Chemical
DIEA (Hünig's base)Non-nucleophilic baseSigma-Aldrich, Acros Organics
20% Piperidine in DMFFmoc deprotection agentPrepared in-house
Dichloromethane (DCM)Solvent for washing and cleavageFisher Scientific
Dimethylformamide (DMF)Solvent for coupling and washingFisher Scientific
2% TFA in DCMCleavage cocktail for 2-CTC resinPrepared in-house

Step-by-Step Methodology:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in DCM for 30 min in a fritted reaction vessel.

  • Loading First Amino Acid (Glycine):

    • Dissolve Fmoc-Gly-OH (2 equiv.) and DIEA (4 equiv.) in minimal DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites by adding DCM:MeOH:DIEA (80:15:5) and agitating for 30 min.

    • Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 min. Drain and repeat once. Wash with DMF (5x) and DCM (5x).

  • Coupling Alanine:

    • Pre-activate Fmoc-Ala-OH (3 equiv.) with HBTU (2.9 equiv.) and DIEA (6 equiv.) in DMF for 5 min.

    • Add the activated solution to the resin and agitate for 1 hour.

    • Perform a Kaiser test to confirm completion. Wash resin as in step 3.

  • Repeat Deprotection & Coupling: Repeat steps 3 and 4 sequentially for Ethyl (2S,3S)-2-amino-3-phenylbutanoate and then Fmoc-Ala-OH.

  • Final Deprotection: Perform a final Fmoc deprotection (step 3) to yield the free N-terminal amine.

  • Cleavage:

    • Wash the resin with DCM (5x).

    • Add 10 mL of 2% TFA in DCM and agitate for 2 min. Drain the solution into a flask containing pyridine (10% of the total volume). Repeat 5 times.

    • Combine the cleavage solutions and evaporate the solvent in vacuo to yield the crude linear peptide.

  • QC: Analyze a small sample of the crude product by LC-MS to confirm the correct mass of the linear precursor.

Protocol 2: Saponification and Macrolactamization

Objective: To hydrolyze the ethyl ester and perform a head-to-tail cyclization under pseudo-high dilution conditions.

Reagent/Material Purpose Typical Supplier
Crude Linear PeptideStarting material from Protocol 1Synthesized in-house
Lithium Hydroxide (LiOH)Base for saponificationSigma-Aldrich
THF/WaterSolvent system for saponificationFisher Scientific
HATUHigh-efficiency coupling agentGL Biochem, Chem-Impex
HOAtRacemization suppressantGL Biochem, Aapptec
DIEA (Hünig's base)Non-nucleophilic baseSigma-Aldrich
Anhydrous DMFSolvent for cyclizationAcros Organics (AcroSeal)
Syringe Pumps (x2)For pseudo-high dilutionHarvard Apparatus, KD Scientific

Step-by-Step Methodology:

  • Saponification:

    • Dissolve the crude linear peptide in a THF:Water (3:1) mixture.

    • Cool the solution to 0 °C in an ice bath.

    • Add LiOH (1.5 equiv.) and stir, monitoring the reaction by LC-MS until the starting material is consumed (~1-2 hours).

    • Carefully acidify the reaction to pH 5-6 with 1N HCl.

    • Extract the product with Ethyl Acetate (3x). Combine organic layers, dry with Na₂SO₄, and concentrate in vacuo.

  • Setup for High Dilution:

    • Prepare two solutions in anhydrous DMF:

      • Solution A: The saponified linear peptide (final concentration ~1 mM).

      • Solution B: HATU (1.5 equiv.), HOAt (1.5 equiv.), and DIEA (3.0 equiv.).

    • Set up a reaction flask with a large volume of stirred, anhydrous DMF (to achieve a final peptide concentration of 0.5-1 mM).

  • Cyclization Reaction:

    • Using two separate syringe pumps, add Solution A and Solution B simultaneously and slowly over a period of 4-6 hours to the stirred DMF in the reaction flask.[12]

    • Allow the reaction to stir overnight at room temperature.

  • Workup and Purification:

    • Remove DMF in vacuo using a high-vacuum pump.

    • Redissolve the residue in Ethyl Acetate and wash with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude cyclic peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient.[13]

  • Final QC: Lyophilize the pure HPLC fractions to obtain a white powder. Confirm identity and purity (>95%) by analytical LC-MS and characterize the structure using 1H and 13C NMR.[14][15]

// Nodes LinearPeptide [label="Linear Peptide\n(Free N-Terminus, Free C-Terminus)", fillcolor="#FBBC05"]; HATU [label="HATU", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivatedAcid [label="Activated O-Acyl(tetramethyl)isouronium\nEster Intermediate", fillcolor="#F1F3F4"]; N_Terminus [label="N-Terminal Amine\n(Nucleophile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclicPeptide [label="Cyclic Peptide\n(New Amide Bond)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Tetramethylurea +\nHOAt", shape=ellipse, style=dashed, fillcolor="#F1F3F4"];

// Edges LinearPeptide -> ActivatedAcid [label=" + HATU"]; HATU -> ActivatedAcid [style=invis]; ActivatedAcid -> CyclicPeptide [label=" Intramolecular\nNucleophilic Attack"]; N_Terminus -> ActivatedAcid [style=invis]; CyclicPeptide -> Byproducts [style=dashed, label=" Releases"];

caption [label="Fig 2. HATU-mediated macrolactamization mechanism.", shape=plaintext, fontcolor="#202124", fontsize=11]; } enddot

Fig 2. HATU-mediated macrolactamization mechanism.

Data Interpretation & Troubleshooting

Analytical Technique Expected Result for Successful Synthesis Common Problems & Solutions
LC-MS (Linear Peptide) A major peak with the expected mass-to-charge (m/z) ratio.Problem: Multiple peaks, incomplete couplings. Solution: Re-optimize coupling times/reagents during SPPS.
LC-MS (Cyclization) A major peak with a mass corresponding to the linear precursor minus water (18.01 Da). Retention time will likely shift.Problem: Peak corresponding to dimer (2x mass). Solution: Ensure high dilution conditions are met. Slow down addition rate or use more solvent.
¹H NMR (Cyclic Peptide) Disappearance of broad NH₃⁺ and COO⁻ signals. Appearance of a well-resolved set of amide (NH) protons and alpha-protons.Problem: Broad, unresolved peaks. Solution: Sample may be impure or aggregating. Re-purify by HPLC. Perform NMR in a different solvent (e.g., DMSO-d₆).

Conclusion

The successful incorporation of Ethyl (2S,3S)-2-amino-3-phenylbutanoate into a macrocyclic scaffold is a powerful method for generating conformationally constrained peptides.[5] The protocols detailed herein provide a robust framework for synthesizing a linear precursor via SPPS, followed by an efficient head-to-tail macrolactamization using high-dilution techniques. Careful execution of these steps, coupled with rigorous in-process and final analytical quality control, enables the reliable production of these unique molecules for applications in drug discovery and chemical biology.

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • Malins, L. R., deGruyter, J. N., Robbins, K. J., Scola, P. M., & Baran, P. S. (2017). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Journal of the American Chemical Society, 139(14), 5235–5248. [Link]

  • Beh, C. L., & Arora, P. S. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry, 12(10), 1648–1661. [Link]

  • D'Souza, C., & Gilon, C. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

  • Request PDF for Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. ResearchGate. (n.d.). [Link]

  • Baran, P. S., et al. (2017). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Journal of the American Chemical Society. [Link]

  • Konieczny, M., & Dziubek, K. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(11), 3326. [Link]

  • A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Taylor & Francis. (n.d.). [Link]

  • Wang, Y., et al. (2023). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link]

  • Macrocyclics and Constrained Peptides. Drug Discovery Chemistry. (2015). [Link]

  • Macrocyclics and Constrained Peptides. Drug Discovery Chemistry. (2016). [Link]

  • Muttenthaler, M., et al. (2022). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. (n.d.). [Link]

  • PRACTICAL SYNTHESIS OF (2S, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID, A KEY COMPONENT OF HIV PROTEASE INHIBITORS. J-Stage. (n.d.). [Link]

  • Constrained Peptides in Drug Discovery and Development. SciSpace. (n.d.). [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. (2024). [Link]

  • Vankayalapati, H., et al. (2009). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. Molecules. [Link]

  • Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem. (n.d.). [Link]

  • Preparation method of 2-amino-2-phenylbutyric acid. Eureka | Patsnap. (n.d.). [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. (n.d.). [Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. (n.d.). [Link]

  • Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. (n.d.). [Link]

  • (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. MySkinRecipes. (n.d.). [Link]

  • Peptide macrocyclization: syringe pump addition for pseudo high-dilution conditions. Reddit. (2014). [Link]

  • Preparing Samples for HPLC-MS/MS Analysis. Organomation. (n.d.). [Link]

  • anti-Selective synthesis of β-boryl-α-amino acid derivatives by Cu-catalysed borylamination of α,β-unsaturated esters. Chemical Science (RSC Publishing). (n.d.). [Link]

  • Biocompatible strategies for peptide macrocyclisation. Chemical Science (RSC Publishing). (n.d.). [Link]

  • R&D Services | Analytical chemistry, Mass spec, NMR. Labtoo. (n.d.). [Link]

Sources

Method

Application Notes and Protocols: Diastereoselective Reductive Amination Utilizing Ethyl (2S,3S)-2-amino-3-phenylbutanoate

Introduction: The Strategic Importance of Chiral Amines and Reductive Amination Chiral amines are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industrie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Amines and Reductive Amination

Chiral amines are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their stereochemistry is often critical for biological activity, making their enantioselective synthesis a key focus of research and development.[1][2][3] Reductive amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds, offering a controlled approach to the synthesis of primary, secondary, and tertiary amines from readily available carbonyl compounds.[4] This process, which involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate followed by reduction, provides a significant advantage over direct alkylation of amines, which is often plagued by overalkylation.[4]

The use of chiral amines in reductive amination introduces the potential for diastereoselectivity, enabling the synthesis of complex molecules with multiple stereocenters. This guide focuses on the application of Ethyl (2S,3S)-2-amino-3-phenylbutanoate, a chiral β-amino ester, in diastereoselective reductive amination protocols. While specific literature on the use of this exact amino ester in this context is limited, the principles and protocols outlined herein are based on well-established methodologies for similar chiral amines and provide a robust framework for researchers exploring its synthetic utility.

Core Principles and Mechanistic Overview

Reductive amination is fundamentally a two-step process that is often performed in a single pot.[4] The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine (from primary amines) or an enamine (from secondary amines).[5] The resulting C=N double bond is then reduced by a suitable reducing agent to afford the final amine product.

A critical aspect of a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the imine or iminium ion in the presence of the starting carbonyl compound.[4] While sodium borohydride (NaBH₄) can be used, it may also reduce the aldehyde or ketone.[4] Milder and more selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred.[4] Sodium triacetoxyborohydride is particularly advantageous due to its non-toxic byproducts and high selectivity.[6][7]

The Role of Ethyl (2S,3S)-2-amino-3-phenylbutanoate in Asymmetric Synthesis

Ethyl (2S,3S)-2-amino-3-phenylbutanoate possesses two stereocenters, which can serve as a source of chirality transfer during the reductive amination of prochiral aldehydes and ketones. The steric and electronic environment created by the phenyl and ethyl ester groups can influence the facial selectivity of the nucleophilic attack of the hydride on the imine intermediate, leading to the preferential formation of one diastereomer over the other.

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of representative aldehyde and ketone substrates with Ethyl (2S,3S)-2-amino-3-phenylbutanoate. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Diastereoselective Reductive Amination of an Aldehyde

This protocol details the reaction of Ethyl (2S,3S)-2-amino-3-phenylbutanoate with a generic aldehyde using sodium triacetoxyborohydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Stoichiometric Ratio
Ethyl (2S,3S)-2-amino-3-phenylbutanoate207.271.0 eq
Aldehyde (e.g., Isovaleraldehyde)Varies1.1 eq
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.5 eq
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)--
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)--

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Ethyl (2S,3S)-2-amino-3-phenylbutanoate (1.0 eq).

  • Solvent Addition: Dissolve the amino ester in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Aldehyde Addition: Add the aldehyde (1.1 eq) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or ¹H NMR by observing the disappearance of the aldehyde proton signal.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Caution: The addition of the reducing agent may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Reductive Amination of a Ketone

This protocol outlines the reaction with a generic prochiral ketone, which may require slightly more forcing conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Stoichiometric Ratio
Ethyl (2S,3S)-2-amino-3-phenylbutanoate207.271.0 eq
Ketone (e.g., Acetophenone)Varies1.2 eq
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.5 eq
Acetic Acid (AcOH)60.051.0 eq (optional)
1,2-Dichloroethane (DCE)--
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Anhydrous sodium sulfate (Na₂SO₄)--

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine Ethyl (2S,3S)-2-amino-3-phenylbutanoate (1.0 eq) and the ketone (1.2 eq).

  • Solvent and Catalyst Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. For less reactive ketones, acetic acid (1.0 eq) can be added as a catalyst to promote iminium ion formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualization of the Process

General Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Carbonyl R-C(=O)-R' Hemiaminal R-C(OH)(NHR'')-R' Carbonyl->Hemiaminal + R''NH₂ Amine R''NH₂ Imine R-C(=NR'')-R' Hemiaminal->Imine - H₂O AmineProduct R-CH(NHR'')-R' Imine->AmineProduct + [H⁻] ReducingAgent [H⁻]

Caption: General mechanism of reductive amination.

Experimental Workflow

Experimental_Workflow A Combine Amine and Carbonyl in Solvent B Stir for Imine Formation (30-120 min) A->B C Add NaBH(OAc)₃ Portion-wise B->C D Stir at Room Temp (4-48 h) C->D E Quench with aq. NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: A typical experimental workflow for reductive amination.

Expert Insights and Troubleshooting

  • Causality Behind Experimental Choices:

    • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for reductive amination with sodium triacetoxyborohydride as they are aprotic and do not react with the reducing agent.[7]

    • Stoichiometry: A slight excess of the carbonyl compound is often used to ensure complete consumption of the more valuable chiral amine. An excess of the reducing agent is necessary to drive the reduction to completion.

    • Catalyst: Acetic acid can accelerate the reaction, particularly with less reactive ketones, by protonating the hemiaminal intermediate and facilitating its dehydration to the iminium ion, which is more readily reduced.[6]

  • Self-Validating System and Trustworthiness:

    • Monitoring: Regular monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to ensure complete conversion of the starting materials and intermediates.

    • Characterization: The structure and diastereomeric ratio of the final product should be unequivocally determined by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. Chiral HPLC or GC may be necessary to accurately determine the diastereomeric excess (d.e.).

  • Potential Challenges and Solutions:

    • Slow Reaction: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Alternatively, a more polar aprotic solvent like tetrahydrofuran (THF) can be tried, although reaction times may be longer.[7]

    • Side Reactions: The primary side reaction is the reduction of the carbonyl starting material. Using a highly selective reducing agent like sodium triacetoxyborohydride minimizes this.[6][7]

    • Purification: The product amine may co-elute with unreacted starting amine. Careful selection of the mobile phase for column chromatography is important. An acid-base extraction can also be employed to separate the product amine from non-basic impurities.

References

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Martinez, A. et al. (2021).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Retrieved from [Link]

  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]

  • Coscia, F. et al. (2021).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters.
  • Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • PubMed. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
  • ResearchGate. (n.d.). Synthetic procedure for b , c –diamino esters by reductive amination of.... Retrieved from [Link]

  • PubMed Central. (2020).
  • MDPI. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides.
  • MDPI. (2023).
  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • PubMed Central. (2025).

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl (2S,3S)-2-amino-3-phenylbutanoate and its Analytical Comparison

Introduction Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a non-canonical amino acid ester, a class of compounds of significant interest in drug discovery and development. As building blocks for novel peptides and small mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a non-canonical amino acid ester, a class of compounds of significant interest in drug discovery and development. As building blocks for novel peptides and small molecule therapeutics, the precise structural elucidation of these molecules is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, providing detailed structural information through controlled fragmentation.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of Ethyl (2S,3S)-2-amino-3-phenylbutanoate. We will explore the underlying chemical principles governing its fragmentation, compare different analytical approaches for its characterization, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the analysis of novel amino acid derivatives.

Predicted Fragmentation Patterns of Ethyl (2S,3S)-2-amino-3-phenylbutanoate

The fragmentation of Ethyl (2S,3S)-2-amino-3-phenylbutanoate in a tandem mass spectrometer is expected to be influenced by the ionization method and the collision energy applied. Under electrospray ionization (ESI) in positive ion mode, the molecule will readily protonate at the primary amine group. Subsequent collision-induced dissociation (CID) will lead to a cascade of fragmentation events, primarily driven by the lability of the ester group and the stability of the resulting fragments.

The primary fragmentation pathways are predicted to be:

  • Neutral Loss of Ethanol (C2H5OH): The ethyl ester group is susceptible to a neutral loss of ethanol, a common fragmentation pathway for amino acid esters. This would result in the formation of a stable acylium ion.

  • Loss of the Ethyl Group (•C2H5): Homolytic cleavage of the C-O bond in the ester group can lead to the loss of an ethyl radical.

  • Decarboxylation (Loss of CO2): Following the initial loss of the ethyl group, the resulting radical cation can undergo decarboxylation.

  • Side-Chain Fragmentation: Cleavage of the bond between the alpha and beta carbons of the amino acid backbone can lead to the formation of characteristic immonium ions and fragments related to the phenylbutanoate side chain.

These predicted fragmentation pathways are visualized in the following diagram:

fragmentation_pathway M [M+H]+ F1 Loss of Ethanol (-C2H5OH) M->F1 -46 Da F2 Loss of Ethyl Radical (-•C2H5) M->F2 -29 Da F4 Side-Chain Cleavage M->F4 F3 Decarboxylation (-CO2) F2->F3

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl (2S,3S)-2-amino-3-phenylbutanoate

Hazard Assessment and Precautionary Measures Given the chemical structure of Ethyl (2S,3S)-2-amino-3-phenylbutanoate, an amino ester, it is prudent to handle it with care, assuming it may possess irritant or other unknow...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Precautionary Measures

Given the chemical structure of Ethyl (2S,3S)-2-amino-3-phenylbutanoate, an amino ester, it is prudent to handle it with care, assuming it may possess irritant or other unknown toxicological properties. The lack of comprehensive hazard data necessitates a conservative approach.

Key Precautionary Steps:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[4]

Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a critical step in preventing accidental reactions and ensuring correct disposal.[2][5]

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for Ethyl (2S,3S)-2-amino-3-phenylbutanoate and any materials contaminated with it.

  • Labeling: The container must be labeled with the full chemical name, "Hazardous Waste," and any known or suspected hazard warnings.[5][6] The accumulation start date should also be clearly marked.[2]

  • Container Integrity: Use a container that is chemically compatible with the waste and has a secure, tightly fitting lid to prevent spills and evaporation.[2][7]

Operational Protocol for Disposal

This step-by-step guide ensures a systematic and safe approach to the disposal of Ethyl (2S,3S)-2-amino-3-phenylbutanoate.

Step 1: Initial Collection at the Point of Generation
  • Minimize Waste: Whenever possible, plan experiments to minimize the generation of chemical waste.[2]

  • Immediate Collection: Collect waste Ethyl (2S,3S)-2-amino-3-phenylbutanoate, including any solutions or contaminated materials (e.g., pipette tips, weighing paper), directly into the designated hazardous waste container at the point of generation, also known as a satellite accumulation area (SAA).[3][6]

  • Secure Closure: Keep the waste container closed at all times, except when adding waste.[7]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Step 3: Storage and Transfer
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2]

  • Transfer to Central Accumulation Area (CAA): When the container is full or has been in the SAA for the maximum allowed time (consult your institution's Environmental Health and Safety office), it should be safely transported to the facility's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste contractor.[6]

Disposal Methodology

Due to the lack of specific data on the environmental fate of Ethyl (2S,3S)-2-amino-3-phenylbutanoate, direct disposal into the sanitary sewer or as general waste is strictly prohibited.[7]

  • Incineration: The recommended method of disposal for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[8] This ensures the complete destruction of the compound.

  • Licensed Professional Disposal: All disposal activities must be handled by a licensed professional waste disposal service to ensure compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][8][9]

Quantitative Data Summary

ParameterInformationSource
Chemical Name Ethyl (2S,3S)-2-amino-3-phenylbutanoateN/A
CAS Number Not readily available for this stereoisomer.N/A
Molecular Formula C12H17NO2Inferred
Known Hazards Assumed to be an irritant. Other toxicological properties are not fully investigated.[8][10]
Incompatible Materials Strong oxidizing agents.[1]
Recommended Disposal High-temperature incineration via a licensed hazardous waste facility.[8]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl (2S,3S)-2-amino-3-phenylbutanoate.

start Waste Generation Ethyl (2S,3S)-2-amino-3-phenylbutanoate is_spill Spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No spill_protocol->collect_waste label_container Label Container Correctly: - Chemical Name - 'Hazardous Waste' - Accumulation Date collect_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa container_full Container Full or Time Limit Reached? store_saa->container_full container_full->store_saa No transfer_caa Transfer to Central Accumulation Area (CAA) container_full->transfer_caa Yes vendor_pickup Arrange for Pickup by Licensed Hazardous Waste Vendor transfer_caa->vendor_pickup incineration High-Temperature Incineration vendor_pickup->incineration

Sources

© Copyright 2026 BenchChem. All Rights Reserved.